Nmphmi

説明

Based on the available evidence, "Nmphmi" may relate to a neuroactive compound or a nanomaterial, given the focus of sources on neuropsychopharmacology (e.g., ) and nanomaterial classification (). Without further structural or functional characterization, assumptions about its identity remain speculative.

特性

CAS番号 |

130081-94-6 |

|---|---|

分子式 |

C14H16N2O |

分子量 |

228.29 g/mol |

IUPAC名 |

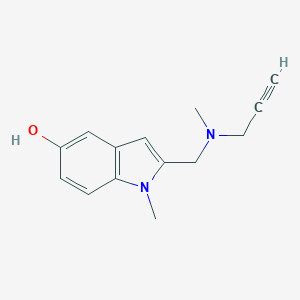

1-methyl-2-[[methyl(prop-2-ynyl)amino]methyl]indol-5-ol |

InChI |

InChI=1S/C14H16N2O/c1-4-7-15(2)10-12-8-11-9-13(17)5-6-14(11)16(12)3/h1,5-6,8-9,17H,7,10H2,2-3H3 |

InChIキー |

HFMZYVHURLNZFT-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |

正規SMILES |

CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |

他のCAS番号 |

130081-94-6 |

同義語 |

N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine NMPHMI |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nmphmi typically involves multi-step organic reactions. One common approach might include:

Formation of the Indole Core: Starting with a precursor such as 5-hydroxyindole, various reactions like Fischer indole synthesis can be employed.

Alkylation: The indole core can be alkylated using reagents like methyl iodide to introduce the N-methyl group.

Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

Nmphmi can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can target the indole ring or the propargyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole ketones, while reduction could produce indole alcohols.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Nmphmi involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets would require detailed biochemical studies.

類似化合物との比較

Challenges in Comparing "Nmphmi" with Similar Compounds

The lack of standardized protocols for compound similarity assessment complicates comparisons. Key issues include:

- Data Standardization : Variability in measurement techniques (e.g., NMR, MS, elemental analysis) and metadata standards creates inconsistencies in reported properties .

- Structural Ambiguity: Without structural data (e.g., IUPAC name, SMILES notation, or spectral fingerprints), aligning "this compound" with analogs is unfeasible .

- Functional Overlap: Functional similarity (e.g., pharmacological activity) cannot be inferred without bioassay data or clinical trial results .

Methodological Frameworks for Compound Comparison

While "this compound" itself lacks data, evidence highlights methodologies applicable to comparative analysis:

Case Study: Gaps in "this compound" Literature

The absence of "this compound" in indexed databases (e.g., PubMed, MeSH) suggests it may be an experimental or proprietary compound. For example:

- NLM-Chem Guidelines : Chemical entity recognition in PubMed requires validated structural data and MeSH identifiers, which "this compound" lacks .

- EMA Drug Similarity Assessments: Regulatory frameworks mandate structural, functional, and clinical PK/PD data for comparisons, none of which are available for "this compound" .

Recommendations for Future Research

To enable meaningful comparisons, the following steps are critical:

Structural Elucidation: Publish full spectral data (¹H/¹³C NMR, HRMS) and IUPAC nomenclature .

Bioactivity Profiling : Conduct in vitro/in vivo assays to define pharmacological targets and mechanisms .

Standardized Metadata: Adopt InChI-like frameworks for nanomaterial or small-molecule classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。